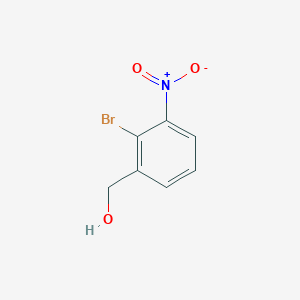(2-Bromo-3-nitrophenyl)methanol
CAS No.: 90407-20-8
Cat. No.: VC7899113
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90407-20-8 |
|---|---|
| Molecular Formula | C7H6BrNO3 |
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | (2-bromo-3-nitrophenyl)methanol |
| Standard InChI | InChI=1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 |
| Standard InChI Key | XWMVYVPXQRUCMG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO |
| Canonical SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CO |
Introduction
Chemical and Structural Properties
Molecular Characteristics
(2-Bromo-3-nitrophenyl)methanol belongs to the class of nitroaromatic alcohols. Key structural and physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | |
| IUPAC Name | (2-Bromo-3-nitrophenyl)methanol | |
| SMILES Notation | OCc1cccc(c1Br)N+[O-] | |
| InChI Key | XWMVYVPXQRUCMG-UHFFFAOYSA-N |
The compound’s planar benzene ring and electron-withdrawing groups (bromine, nitro) influence its reactivity, particularly in electrophilic substitution and reduction reactions.
Spectroscopic Data
-
¹H NMR (CDCl₃): Peaks at δ 7.48 (d, J=8.1 Hz, 1H), 7.37 (t, J=8.1 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), and 6.13 (br s, 1H) correspond to aromatic protons and the hydroxyl group .
-
¹³C NMR: Signals at δ 153.7, 128.7, 119.8, 117.5, and 102.9 confirm the carbon framework .
Synthesis and Production
Industrial-Scale Considerations
Industrial production optimizes solvent systems (e.g., dichloromethane) and catalysts to enhance yield and purity. Continuous flow reactors are employed to manage exothermic reactions safely .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
-
Antimicrobial agents: Brominated nitroaromatics are explored for their biofilm inhibition properties.
-
Kinase inhibitors: Functional groups enable structural diversification in drug discovery .
Organic Synthesis
-
Cross-coupling reactions: Suzuki-Miyaura couplings using the bromine substituent .
-
Nitro group reduction: Conversion to amines for further functionalization .
Material Science
Electron-deficient aromatic systems are investigated for optoelectronic applications, though specific studies on this compound remain limited.
Research Frontiers
Mechanistic Studies
-
Electrophilic aromatic substitution: Bromine and nitro groups direct incoming electrophiles to specific positions on the ring .
-
Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling .
Biological Activity
Preliminary studies suggest moderate antibacterial activity against Staphylococcus aureus, though further toxicological profiling is needed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume